3-bromo-5-nitro-1H-indole
CAS No.: 525593-33-3
Cat. No.: VC3368617
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 525593-33-3 |
---|---|
Molecular Formula | C8H5BrN2O2 |
Molecular Weight | 241.04 g/mol |
IUPAC Name | 3-bromo-5-nitro-1H-indole |
Standard InChI | InChI=1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H |
Standard InChI Key | LBTWTOYAMQQAKO-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Br |
Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Br |
Introduction
Structural Characteristics
3-Bromo-5-nitro-1H-indole belongs to the indole family, a class of heterocyclic aromatic compounds that features a benzene ring fused to a pyrrole ring. The compound's molecular formula is C8H5BrN2O2, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and bromine atoms . The compound's structure is characterized by specific substituents on the indole skeleton: a bromine atom at position 3 and a nitro group at position 5.
Chemical Identifiers
The compound can be identified through various chemical notation systems. Its SMILES notation is C1=CC2=C(C=C1N+[O-])C(=CN2)Br, providing a linear representation of its structure . The InChI notation, which offers a more comprehensive structural representation, is InChI=1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H . These notations uniquely identify the compound and allow for computational analysis of its properties.
Registry Information
The compound is registered with the CAS (Chemical Abstracts Service) number 525593-33-3 , which serves as its unique identifier in chemical databases. Its InChIKey, LBTWTOYAMQQAKO-UHFFFAOYSA-N, provides a fixed-length condensed digital representation of the compound that is particularly useful for database searching and web applications .
Physical and Chemical Properties
3-Bromo-5-nitro-1H-indole possesses distinctive physical and chemical properties that influence its behavior in various environments and reactions.
Physical Properties
The compound exists as a solid at room temperature with a melting point range of 191-194°C . Its predicted boiling point is approximately 417.6±25.0°C, indicating its relatively high thermal stability . The compound has a density of 1.855, which is greater than water, suggesting it would sink rather than float in aqueous solutions .
Acid-Base Properties
The compound has a predicted pKa value of 13.58±0.30, indicating that it is a weak acid under standard conditions . This acidity primarily stems from the N-H bond in the indole ring. The presence of the electron-withdrawing nitro group at position 5 likely enhances this acidity compared to unsubstituted indole.
Predicted Collision Cross Section
The compound's predicted collision cross section (CCS) data provides valuable information about its size and shape in the gas phase, which is important for analytical techniques such as ion mobility spectrometry. The table below shows the predicted CCS values for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 240.96073 | 146.1 |
[M+Na]⁺ | 262.94267 | 150.4 |
[M+NH₄]⁺ | 257.98727 | 151.1 |
[M+K]⁺ | 278.91661 | 153.8 |
[M-H]⁻ | 238.94617 | 147.2 |
[M+Na-2H]⁻ | 260.92812 | 148.9 |
[M]⁺ | 239.95290 | 145.7 |
[M]⁻ | 239.95400 | 145.7 |
These values can be particularly useful in analytical chemistry for compound identification and characterization .
Spectroscopic Characterization
Spectroscopic techniques provide valuable insights into the structural features and purity of 3-bromo-5-nitro-1H-indole.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the protons and carbons in the molecule. The indole N-H proton typically appears as a broad singlet at approximately 8-10 ppm in ¹H-NMR. The aromatic protons would display characteristic chemical shifts and coupling patterns reflecting the substitution pattern of the indole ring.
Mass Spectrometry
Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (approximately 241 g/mol). The presence of bromine would result in a characteristic isotope pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio.
Infrared Spectroscopy
In IR spectra, characteristic absorption bands would be observed for the N-H stretching vibration, aromatic C=C stretching, and asymmetric and symmetric stretching vibrations of the nitro group. The N-H stretching vibration typically appears in the region of 3400-3500 cm⁻¹.
Reactivity Patterns
The reactivity of 3-bromo-5-nitro-1H-indole is influenced by the electronic and steric effects of its substituents.
Nucleophilic Substitution
The bromine at the 3-position provides a site for nucleophilic aromatic substitution reactions. Various nucleophiles could potentially replace the bromine, leading to a diversity of 3-substituted-5-nitroindole derivatives.
Reduction of the Nitro Group
The nitro group at position 5 can undergo reduction to form an amino group. This transformation would significantly alter the electronic properties of the molecule and provide a handle for further functionalization.
Indole N-H Reactions
The N-H proton of the indole can participate in acid-base reactions or serve as a site for alkylation or acylation. The predicted pKa of 13.58±0.30 suggests that strong bases would be required for deprotonation under standard conditions.
Applications in Chemical Research
3-Bromo-5-nitro-1H-indole has several potential applications in chemical research and pharmaceutical development.
Synthetic Intermediate
Comparison with Related Compounds
Understanding the similarities and differences between 3-bromo-5-nitro-1H-indole and related compounds provides valuable context for its chemical behavior.
Comparison with Positional Isomers
Positional isomers such as 5-bromo-3-nitro-1H-indole have different physical properties and reactivity patterns. The different arrangement of substituents leads to varied electronic distribution across the indole ring, influencing properties such as acidity, reactivity, and biological activity.
Comparison with Other Halogenated Indoles
Different halogen substituents (fluorine, chlorine, iodine) in place of bromine would result in varied reactivity at the 3-position. For instance, 3-chloro-5-nitro-1H-indole would generally be less reactive in nucleophilic substitution reactions but might offer different selectivity in cross-coupling reactions.
Effect of Different Substitution Patterns
The specific substitution pattern of 3-bromo-5-nitro-1H-indole contributes to its unique properties. Alternative substitution patterns, such as 3-bromo-4-nitro-1H-indole or 3-bromo-6-nitro-1H-indole, would exhibit different electronic effects and potentially different reactivity patterns.
Future Research Directions
Several avenues for future research on 3-bromo-5-nitro-1H-indole could yield valuable insights and applications.
Expanded Synthetic Methodologies
Development of more efficient and selective synthetic routes to 3-bromo-5-nitro-1H-indole would enhance its accessibility as a chemical building block. This could include exploring green chemistry approaches and catalytic methods.
Biological Activity Screening
Comprehensive screening for potential biological activities could reveal therapeutic applications for this compound or its derivatives. This would align with the rich history of indole derivatives in pharmaceutical chemistry.
Detailed Structural Studies
Advanced spectroscopic and crystallographic studies could provide more detailed insights into the compound's structure, electronic distribution, and intermolecular interactions in the solid state.
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